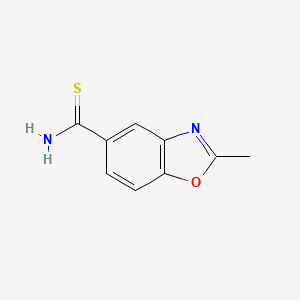

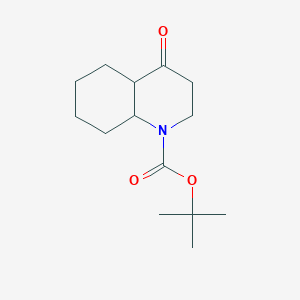

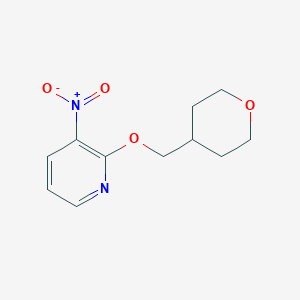

![molecular formula C5H2Cl2N4 B1394526 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1196157-42-2](/img/structure/B1394526.png)

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Vue d'ensemble

Description

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It is part of the pyrazolo[4,3-d]pyrimidine class of compounds, which are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives, including 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, often involves multicomponent reactions . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis

Pyrazolo[4,3-d]pyrimidine derivatives, including 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, can undergo various chemical reactions. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a solid compound with a molecular weight of 189 . It should be stored at -20°C in sealed storage, away from moisture .Applications De Recherche Scientifique

Medicine: Anticancer Agent Development

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine has been identified as a core structure in the development of novel CDK2 inhibitors . CDK2 is a critical protein kinase involved in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. Compounds derived from this pyrazolopyrimidine scaffold have shown significant inhibitory activity against various cancer cell lines, making it a valuable compound in oncological pharmacology.

Material Science: Organic Synthesis Building Block

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential applications in material science . Its rigid structure and reactive sites make it suitable for creating novel polymers or small molecule organic semiconductors.

Biochemistry: Enzyme Inhibition Studies

The compound’s role in enzyme inhibition studies, particularly in the context of CDK2, provides insights into the biochemical pathways of cell division and cancer progression . This can lead to a deeper understanding of cellular mechanisms and the development of targeted biochemical assays.

Pharmacology: Drug Discovery

In pharmacology, 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a key intermediate in the synthesis of various pharmacologically active molecules. Its incorporation into larger drug molecules can enhance their efficacy and specificity, particularly in the realm of targeted cancer therapies .

Mécanisme D'action

Target of Action

The primary target of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine inhibits CDK2, leading to the dephosphorylation of retinoblastoma protein and RNA polymerase II . This inhibition disrupts the normal cell cycle progression and induces apoptosis .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . Specifically, it leads to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s efficacy against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within cells .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. It’s important to note that the compound should be stored at -20°C in a sealed storage, away from moisture .

Safety and Hazards

Orientations Futures

The future directions for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and related compounds are likely to involve further exploration of their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Propriétés

IUPAC Name |

5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKKWJMYABEAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693409 | |

| Record name | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |

CAS RN |

1196157-42-2 | |

| Record name | 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

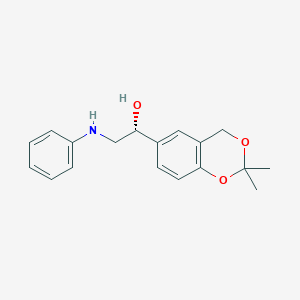

![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)

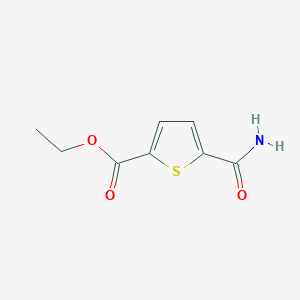

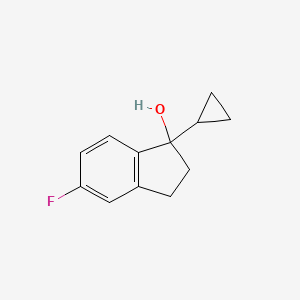

![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)

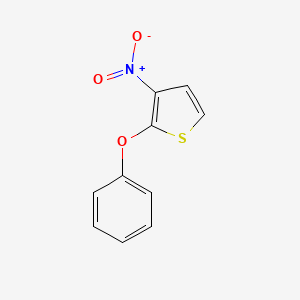

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)

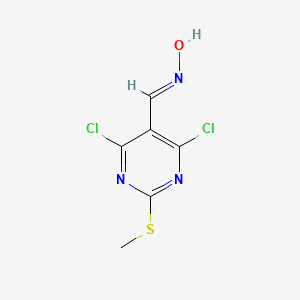

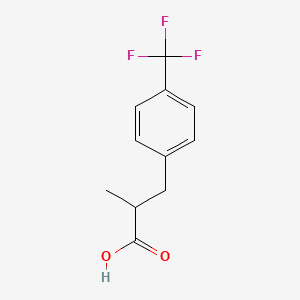

![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)